molecular formula C9H16ClF2N B13521713 (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride

(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride

Katalognummer: B13521713
Molekulargewicht: 211.68 g/mol
InChI-Schlüssel: BJISMNZAWPYHOV-PAFGHYSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3s,5S)-7,7-difluorobicyclo[331]nonan-3-aminehydrochloride is a compound with a bicyclic structure that exhibits unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of fluorine atoms and the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,3r,5S)-9,9-difluorobicyclo[3.3.1]nonan-3-ylmethanol
  • (1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-aminehydrochloride

Uniqueness

Compared to similar compounds, (1R,3s,5S)-7,7-difluorobicyclo[331]nonan-3-aminehydrochloride exhibits unique properties due to its specific fluorine substitution pattern and bicyclic structure

Eigenschaften

Molekularformel

C9H16ClF2N

Molekulargewicht

211.68 g/mol

IUPAC-Name

(1R,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)4-6-1-7(5-9)3-8(12)2-6;/h6-8H,1-5,12H2;1H/t6-,7+,8?;

InChI-Schlüssel

BJISMNZAWPYHOV-PAFGHYSMSA-N

Isomerische SMILES

C1[C@@H]2CC(C[C@H]1CC(C2)(F)F)N.Cl

Kanonische SMILES

C1C2CC(CC1CC(C2)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.